molecular formula C33H43N2O5P B027499 3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile CAS No. 110894-23-0

3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No. B027499
M. Wt: 578.7 g/mol
InChI Key: IMRNWKAKFIGPOS-UHFFFAOYSA-N
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Description

Phosphoramidite for incorporation of a C3 spacer internally or at the 5' end of an oligonucleotide.

Scientific Research Applications

  • Applications in Dental Materials : Several studies focused on derivatives of Bis-GMA, a compound related to the one , which is extensively used in dental materials. For instance, Kim, Kim, and Kim (2006) investigated the properties of various Bis-GMA derivatives to develop dental composites with low curing shrinkage and excellent mechanical strength (Kim, Kim, & Kim, 2006). Additionally, Yu et al. (2014) explored BPA-free dental resin systems as potential replacements for Bis-GMA/TEGDMA dental resin, highlighting concerns about the health effects of Bis-GMA derivatives (Yu, Liu, Liu, & He, 2014).

  • Redox Properties in Chemistry : Tsuji, Sasaki, and Yoshifuji (1999) developed a sterically protecting group carrying a reversible redox site and applied it to the construction of a novel redox system composed of diphosphene and triarylamine units (Tsuji, Sasaki, & Yoshifuji, 1999). This research is significant for understanding the redox properties of complex organic molecules.

  • Biodegradation and Environmental Applications : Chhaya and Gupte (2013) studied the role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A, a compound structurally related to the query, using a reverse micelles system. This work is crucial for understanding how specific enzymes can degrade environmental pollutants like Bisphenol A (Chhaya & Gupte, 2013).

  • Synthesis and Characterization of Novel Compounds : The synthesis and characterization of novel compounds with structures similar to the query compound are a significant area of research. For example, Fall et al. (2021) synthesized and characterized a new compound with complex structural features (Fall et al., 2021).

properties

IUPAC Name

3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N2O5P/c1-26(2)35(27(3)4)41(39-24-10-22-34)40-25-11-23-38-33(28-12-8-7-9-13-28,29-14-18-31(36-5)19-15-29)30-16-20-32(37-6)21-17-30/h7-9,12-21,26-27H,10-11,23-25H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRNWKAKFIGPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spacer Phosphoramidite C3

CAS RN

110894-23-0
Record name Spacer phosphoramidite C3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110894230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SPACER PHOSPHORAMIDITE C3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTT9YJ9MTP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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